1-(Cyclopropylmethyl)-3-pyridin-3-ylurea
Description
1-(Cyclopropylmethyl)-3-pyridin-3-ylurea is a urea derivative featuring a cyclopropylmethyl group attached to one nitrogen of the urea core and a pyridin-3-yl substituent on the other nitrogen. Its molecular formula is C₁₀H₁₃N₃O, with a calculated molecular weight of 191.22 g/mol.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(12-6-8-3-4-8)13-9-2-1-5-11-7-9/h1-2,5,7-8H,3-4,6H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUDTYCKENAXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between 1-(Cyclopropylmethyl)-3-pyridin-3-ylurea and related urea derivatives:
Table 1: Structural and Molecular Properties
Key Observations:
- Substituent Effects: The cyclopropylmethyl group in the target compound introduces conformational rigidity, which may reduce metabolic degradation compared to the flexible butyl chain in 1-butyl-3-pyridin-3-ylurea . The pyridin-3-yl group enhances solubility relative to phenyl due to its nitrogen atom, which can participate in polar interactions. The dimethylaminopropyl substituent in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces a basic tertiary amine, likely improving water solubility at acidic pH.
Lipophilicity :
- The cyclopropylmethyl group’s three-membered ring may lower logP compared to butyl, balancing lipophilicity and solubility.
Hazard Profile Comparison
Key Observations:
- Limited hazard data are available for urea derivatives in the evidence. The precautionary measures for 3-[3-(Dimethylamino)propyl]-1-phenylurea (e.g., avoiding inhalation) suggest standard handling practices for laboratory chemicals.
- For 1-(Cyclopropylmethyl)-3-pyridin-3-ylurea, standard precautions for handling ureas (e.g., using PPE, avoiding dust formation) are recommended until toxicological studies confirm safety.
Hypothesized Pharmacological Implications
While direct research findings on the target compound are absent, structural analogs provide insights:
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